

Utilizing 2,5-Dimethyl Celecoxib-d4 in leukemia cell studies

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Compound of Interest

Compound Name: 2,5-Dimethyl Celecoxib-d4

CAS No.: 1346603-87-9

Cat. No.: B585394

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Application Note: Precision Quantification and Mechanistic Profiling of 2,5-Dimethyl Celecoxib (DMC) in Leukemia Models

Executive Summary

This guide details the application of **2,5-Dimethyl Celecoxib-d4** (DMC-d4) as a stable isotope internal standard (IS) for the rigorous study of 2,5-Dimethyl Celecoxib (DMC) in leukemia cell lines (e.g., K562, U937, Jurkat).

Unlike its parent compound Celecoxib, DMC is a non-coxib analogue that lacks COX-2 inhibitory activity but exhibits potent anti-leukemic properties through Endoplasmic Reticulum (ER) stress, survivin downregulation, and AMPK activation. The use of the deuterated isotopolog, DMC-d4, is critical for correcting matrix effects during the quantification of intracellular drug accumulation, ensuring that phenotypic observations (apoptosis, cell cycle arrest) are accurately correlated with intracellular drug concentrations.

Scientific Rationale & Mechanism

The "Non-Coxib" Advantage in Leukemia

Standard Celecoxib induces apoptosis via COX-2 inhibition.[1] However, many leukemia subtypes (e.g., CML, AML) are sensitive to Celecoxib through COX-2 independent pathways. DMC was developed to isolate these pathways. It bypasses COX-2 entirely to target:

- ER Stress: Triggers the Unfolded Protein Response (UPR), upregulating GRP78 and CHOP/GADD153.
- Wnt/

-catenin: Downregulates TCF7L2-mediated transcription.
- Mcl-1 & Survivin: Suppresses anti-apoptotic proteins essential for leukemic survival.

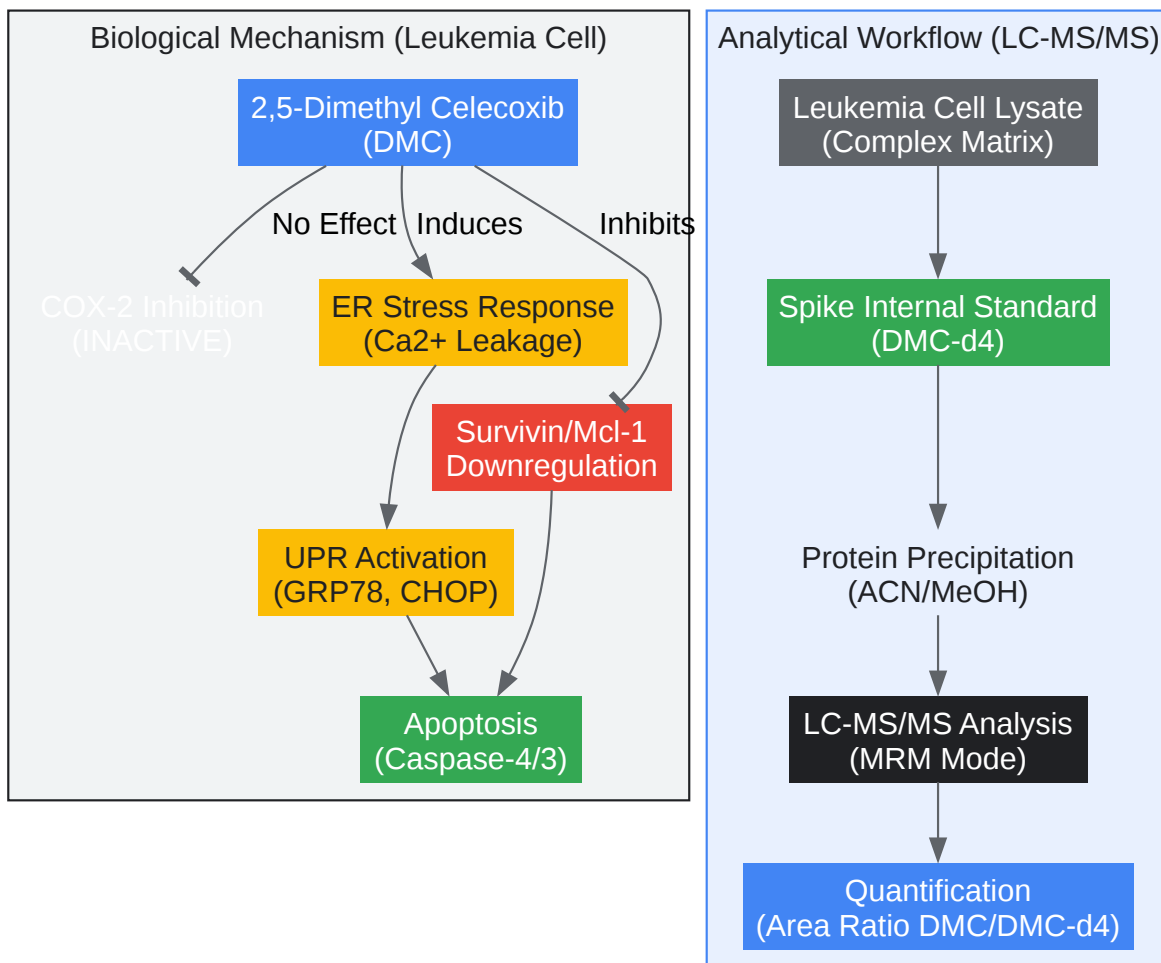
Why Utilize DMC-d4?

In leukemia cell lysates, high concentrations of lipids and proteins cause significant ion suppression in LC-MS/MS analysis.

- External Standards fail: They cannot account for extraction losses or ionization variability in the complex lysate matrix.
- DMC-d4 Solution: As a stable isotopolog, DMC-d4 co-elutes with DMC and experiences the exact same matrix effects. Its mass shift (+4 Da) allows distinct detection, providing a self-validating ratiometric quantification system.

Pathway Visualization

The following diagram illustrates the COX-2 independent mechanism of DMC in leukemia cells and the analytical workflow using DMC-d4.



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Caption: DMC induces apoptosis via ER stress (independent of COX-2). DMC-d4 is spiked into lysates to normalize extraction and ionization for precise quantification.

Protocol 1: Intracellular Quantification of DMC

Objective: Determine the intracellular concentration of DMC in suspension leukemia cells (K562/HL-60) using DMC-d4 as the Internal Standard.

Materials

- Analyte: 2,5-Dimethyl Celecoxib (DMC).[1][2][3][4][5][6]
- Internal Standard: **2,5-Dimethyl Celecoxib-d4** (DMC-d4).
- Matrix: Leukemia cell suspension (cells/sample).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often used for plasma, but protein precipitation is more efficient for recovering intracellular drugs bound to organelle membranes in cell lysates.

- Harvest: Centrifuge leukemia cells () at 1,500 rpm for 5 min. Wash 2x with ice-cold PBS to remove extracellular drug.
- Lysis: Resuspend the pellet in 200 μ L of Methanol:Water (80:20).
 - Note: Avoid detergents (RIPA/SDS) as they suppress MS signals.
- Spike IS: Add 20 μ L of DMC-d4 Working Solution (1 μ g/mL in MeOH) to the lysate.
 - Critical Step: Spiking before high-speed centrifugation ensures the IS corrects for protein binding losses.
- Disruption: Vortex vigorously for 1 min; sonicate for 5 min (ice bath).
- Precipitation: Centrifuge at 14,000 x g for 10 min at 4°C.
- Recovery: Transfer supernatant to an LC vial. Inject 5 μ L.

LC-MS/MS Parameters

DMC is a sulfonamide derivative.[2] While many protocols use Positive Mode (

), Negative Mode (

) often yields lower background noise for sulfonamides in complex biological matrices.

Chromatography:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).
- Mobile Phase B: Acetonitrile.[7]
- Gradient: 40% B to 90% B over 3 min.

Mass Spectrometry (MRM Transitions):

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Polarity
DMC (Analyte)	394.4	330.2	25	Negative
DMC-d4 (IS)	398.4	334.2	25	Negative

Note: The product ion usually corresponds to the loss of the sulfonamide group (, -64 Da).

Protocol 2: Mechanistic Validation (ER Stress)

Objective: Confirm that the quantified DMC levels correlate with ER stress induction, validating the COX-2 independent mechanism.

- Treatment: Treat K562 cells with DMC (10–50 μ M) for 6, 12, and 24 hours.
- Control: Use Celecoxib (50 μ M) as a comparator; DMC should induce significantly higher ER stress markers than Celecoxib in COX-2 null environments.
- Western Blot Targets:

- GRP78 (BiP): Upregulation indicates UPR activation.
- CHOP (GADD153): Pro-apoptotic transcription factor downstream of ER stress.
- Cleaved Caspase-4: Specific marker for ER-stress induced apoptosis in humans.
- Data Correlation: Plot Intracellular DMC Concentration (from Protocol 1) vs. CHOP Expression (Fold Change). A linear correlation confirms dose-dependent ER stress engagement.

Data Presentation & Troubleshooting

Expected Results (Quantification)

Parameter	Specification
Linearity ()	(Range: 10 ng/mL – 5000 ng/mL)
Recovery	(Normalized by DMC-d4)
Matrix Effect	(IS-normalized Matrix Factor)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Signal Intensity	Ion Suppression from lipids.	Switch from Protein Precipitation to Liquid-Liquid Extraction (using MTBE).
RT Shift between DMC & DMC-d4	Deuterium isotope effect.	Slight shifts are normal. Ensure integration windows are wide enough.
High Background	Source contamination.	Clean the ESI source cone; use fresh Ammonium Acetate buffer.

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